molecular formula C20H21N3O5S2 B10869612 N-(2,5-dimethoxyphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10869612
M. Wt: 447.5 g/mol
InChI Key: UWTHCNLZALUONE-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of aromatic rings, methoxy groups, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Attachment of the Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate thiadiazole compound with an acylating agent such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: can be compared with other thiadiazole derivatives and dimethoxyphenyl compounds.

Uniqueness

  • The combination of the thiadiazole ring with dimethoxyphenyl groups and an acetamide linkage makes this compound unique. This structure imparts specific chemical properties and potential biological activities that may not be present in other similar compounds.

Properties

Molecular Formula

C20H21N3O5S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O5S2/c1-25-13-5-6-17(28-4)16(10-13)21-18(24)11-29-20-23-22-19(30-20)12-7-14(26-2)9-15(8-12)27-3/h5-10H,11H2,1-4H3,(H,21,24)

InChI Key

UWTHCNLZALUONE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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